molecular formula C24H24N4O2 B12366287 Hdac6-IN-22

Hdac6-IN-22

Cat. No.: B12366287
M. Wt: 400.5 g/mol
InChI Key: SOUVSAISQJMEHD-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hdac6-IN-22 is a selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme predominantly found in the cytoplasm. HDAC6 plays a crucial role in deacetylating non-histone proteins, including α-tubulin, the HSP90 chaperone, and cortactin. Inhibition of HDAC6 has shown promise in treating various diseases, including cancer, neurodegenerative diseases, heart failure, pain, fibrosis, and inflammatory diseases .

Preparation Methods

The synthesis of Hdac6-IN-22 involves several steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The synthetic routes typically involve the use of quinoline or indole cap groups, which have demonstrated higher potency and selectivity towards HDAC6 over HDAC1 . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

Hdac6-IN-22 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Hdac6-IN-22 has a wide range of scientific research applications, including:

Mechanism of Action

Hdac6-IN-22 exerts its effects by selectively inhibiting HDAC6, which leads to the accumulation of acetylated proteins such as α-tubulin. This inhibition disrupts various cellular processes, including cell proliferation, migration, and apoptosis. The molecular targets and pathways involved include the deacetylation of non-histone proteins and the regulation of gene expression .

Comparison with Similar Compounds

Hdac6-IN-22 is unique due to its high selectivity and potency towards HDAC6. Similar compounds include:

This compound stands out due to its specific chemical structure and its ability to induce a dose-dependent increase in acetylated tubulin in vitro .

Properties

Molecular Formula

C24H24N4O2

Molecular Weight

400.5 g/mol

IUPAC Name

2-[(1S)-1-(benzylamino)-2-phenylethyl]-N-hydroxy-1-methylbenzimidazole-5-carboxamide

InChI

InChI=1S/C24H24N4O2/c1-28-22-13-12-19(24(29)27-30)15-20(22)26-23(28)21(14-17-8-4-2-5-9-17)25-16-18-10-6-3-7-11-18/h2-13,15,21,25,30H,14,16H2,1H3,(H,27,29)/t21-/m0/s1

InChI Key

SOUVSAISQJMEHD-NRFANRHFSA-N

Isomeric SMILES

CN1C2=C(C=C(C=C2)C(=O)NO)N=C1[C@H](CC3=CC=CC=C3)NCC4=CC=CC=C4

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)NO)N=C1C(CC3=CC=CC=C3)NCC4=CC=CC=C4

Origin of Product

United States

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